molecular formula C20H25N3O3S B2451850 (E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1706476-34-7

(E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B2451850
CAS No.: 1706476-34-7
M. Wt: 387.5
InChI Key: CJHVOXRRTQRNOG-ZRDIBKRKSA-N
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Description

(E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It features a 1,2,4-oxadiazole ring, a privileged scaffold recognized for its versatile biological activities and its role as a bioisostere for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . The 1,2,4-oxadiazole heterocycle is present in several investigational drugs and is known for its wide spectrum of potential biological applications, including in oncology, immunology, and infectious diseases . The specific structure of this compound incorporates a piperidine system linked via a sulfonyl group to a 4-methylstyryl moiety, suggesting potential for interaction with complex biological targets. Researchers can utilize this compound as a key intermediate or a novel pharmacophore in the design and development of new therapeutic agents. Its applications extend to use as a standard in analytical studies, a building block in synthetic chemistry, and a probe for investigating biochemical mechanisms. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to all relevant safety protocols.

Properties

IUPAC Name

3-cyclopropyl-5-[[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-15-4-6-16(7-5-15)10-12-27(24,25)23-11-2-3-17(14-23)13-19-21-20(22-26-19)18-8-9-18/h4-7,10,12,17-18H,2-3,8-9,11,13-14H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHVOXRRTQRNOG-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole represents a novel entry in the field of medicinal chemistry, particularly due to its structural features that combine a cyclopropyl group with a 1,2,4-oxadiazole moiety. This compound is of interest because oxadiazoles have been associated with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Characteristics

The chemical structure of this compound can be characterized by its unique arrangement of functional groups:

  • Cyclopropyl group : Known for its strain and reactivity.
  • 1,2,4-Oxadiazole ring : Contributes to the compound's bioactivity.
  • Piperidine moiety : Enhances solubility and potential receptor interactions.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit a wide range of biological activities. The specific biological activities associated with this compound have not been extensively documented in the literature; however, related compounds suggest potential activities in several areas:

1. Anticancer Activity

Several studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance:

  • Compounds containing oxadiazole rings have demonstrated cytotoxic effects against various cancer cell lines such as HeLa and MCF7 .

2. Antimicrobial Properties

Oxadiazole derivatives are also known for their antibacterial and antifungal activities. A recent study found that certain oxadiazole compounds showed significant inhibitory effects against Gram-positive and Gram-negative bacteria .

3. Anti-inflammatory Effects

Oxadiazoles have been reported to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of related oxadiazole compounds:

Study ReferenceCompound TypeBiological ActivityKey Findings
Oxadiazole DerivativesAnticancerSignificant cytotoxicity against multiple cancer cell lines
Sulfonamide-OxadiazoleAntibacterialModerate to strong activity against Salmonella typhi
Various OxadiazolesAnti-inflammatoryInhibition of COX enzymes and reduction of inflammation markers

The mechanisms through which this compound may exert its biological effects could include:

  • Enzyme Inhibition : Similar compounds have shown inhibition of enzymes such as carbonic anhydrase and histone deacetylases .
  • Receptor Modulation : The piperidine component may facilitate interactions with neurotransmitter receptors or other protein targets involved in disease processes.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole, including those similar to (E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, exhibit significant antibacterial properties. For instance, studies have shown that oxadiazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function, leading to cell lysis or death .

Anti-Cancer Properties
The compound's oxadiazole moiety is also linked to anti-cancer activities. In vitro studies have demonstrated that certain oxadiazole derivatives induce apoptosis in cancer cell lines by targeting specific cellular pathways involved in tumor growth and survival . Molecular docking studies suggest that these compounds may bind effectively to proteins involved in cancer progression, making them potential candidates for further development as anti-cancer agents.

Agricultural Applications

Pesticide Development
Compounds containing oxadiazole structures are being investigated for their potential use in agrochemicals. Their ability to act as fungicides and herbicides is particularly noteworthy. Research has shown that oxadiazoles can disrupt metabolic pathways in pests, leading to effective pest control while minimizing harm to non-target species . This is crucial for sustainable agricultural practices.

Materials Science

Synthesis of Functional Materials
The unique properties of this compound allow it to be utilized in the development of advanced materials. Its incorporation into polymers can enhance thermal stability and mechanical strength. Additionally, oxadiazoles are being explored for their applications in electronic devices due to their favorable electronic properties .

Case Studies

Study Focus Findings
Antibacterial Activity Study Evaluation of oxadiazole derivatives against bacterial strainsSignificant inhibition observed against Escherichia coli and Staphylococcus aureus with MIC values comparable to standard antibiotics
Anti-Cancer Efficacy Assessment Testing on glioblastoma cell linesInduced apoptosis observed; compounds showed potential as anti-cancer agents through targeted protein interactions
Pesticidal Effectiveness Research Assessment of oxadiazole-based pesticidesDemonstrated effective control of pest populations with minimal environmental impact

Chemical Reactions Analysis

Example Pathway:

  • Step 1 :

    • Amidoxime intermediate reacts with cyclopropanecarbonyl chloride to form the 1,2,4-oxadiazole ring.

    • Conditions : POCl₃, reflux, 6–8 h .

  • Step 2 :

    • Alkylation at the 5-position with a bromomethyl-piperidine derivative.

    • Conditions : K₂CO₃, DMF, 60°C .

  • Step 3 :

    • Sulfonylation of the piperidine nitrogen with 4-methylstyryl sulfonyl chloride.

    • Conditions : Pyridine, RT, 12 h .

Reactivity of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring exhibits moderate stability under acidic/basic conditions but undergoes selective transformations:

Reaction TypeConditionsProductReference
Nucleophilic Substitution NH₃/RNH₂, MeOH, refluxRing-opening to amidines
Reduction H₂, Pd/C, EtOHCleavage to amines or imines
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°CNitration at the 5-position

Key Insight : The electron-deficient oxadiazole ring is resistant to electrophilic attacks but prone to nucleophilic ring-opening in polar solvents .

Cyclopropyl Group

  • Ring-opening : Occurs under strong acids (e.g., H₂SO₄) to form linear alkanes .

  • Hydrogenation : Retains stability under catalytic hydrogenation (H₂/Pd-C) unless harsh conditions are applied .

Piperidine-Sulfonyl-Styryl Moiety

ComponentReactivityExample Reaction
Sulfonamide Hydrolyzes to sulfonic acid under strong acidic conditions (HCl, Δ)Conversion to NH-piperidine
Styryl Group Undergoes bromination (Br₂/CH₂Cl₂) or epoxidation (mCPBA)Formation of dihalide or epoxide

Stability Under Biological Conditions

  • Hydrolytic Stability : The sulfonamide and oxadiazole groups remain intact at physiological pH (7.4) but degrade in acidic lysosomal environments (pH 4.5–5.0) .

  • Metabolic Pathways : Predicted CYP450-mediated oxidation of the styryl double bond and piperidine ring .

Q & A

Q. What are the common synthetic routes for preparing (E)-3-cyclopropyl-5-((1-((4-methylstyryl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step processes, including:

  • Triazole ring formation : Cyclopropylamine reacts with thiocyanate derivatives under controlled temperature (60–80°C) to form the 1,2,4-oxadiazole core .
  • Piperidine sulfonation : The piperidine moiety is sulfonated using 4-methylstyryl sulfonyl chloride in the presence of a base (e.g., triethylamine) at room temperature to avoid side reactions .
  • Alkylation : A Mitsunobu reaction or nucleophilic substitution links the oxadiazole and sulfonated piperidine groups, with tetrahydrofuran (THF) as the solvent and catalytic iodine . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent oxidation of sensitive intermediates.

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

  • ¹H/¹³C-NMR : Critical for confirming substituent connectivity and stereochemistry. For example, the (E)-configuration of the styryl group is verified by coupling constants (J = 16 Hz for trans-vinylic protons) .
  • LC-MS : Validates molecular weight and purity, with ESI+ mode detecting [M+H]+ ions .
  • X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in piperidine ring conformation and sulfonyl group orientation .

Advanced Research Questions

Q. How can researchers optimize the sulfonation step to minimize byproducts like over-sulfonated piperidines?

  • Temperature control : Conduct reactions at 0–5°C to reduce electrophilic aromatic substitution on the styryl group .
  • Selective protecting groups : Temporarily block reactive sites on the piperidine ring using tert-butyloxycarbonyl (Boc) groups, which are removed post-sulfonation .
  • HPLC monitoring : Track reaction progress in real-time to isolate intermediates before side reactions occur .

Q. What computational strategies predict the compound’s biological activity and pharmacokinetics?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like enzymes or receptors. For example, the sulfonyl group may hydrogen-bond with catalytic residues in proteases .
  • ADME prediction : SwissADME estimates parameters like logP (lipophilicity) and BBB permeability, influenced by the cyclopropyl group’s rigidity and sulfonamide’s polarity .

Q. How should researchers address contradictions in NMR data for stereoisomeric mixtures?

  • Dynamic NMR (DNMR) : Resolves equilibrating conformers by analyzing temperature-dependent chemical shift changes, particularly for the piperidine ring .
  • Chiral chromatography : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers, followed by off-line NMR for absolute configuration assignment .

Q. What crystallographic challenges arise when resolving the compound’s structure, and how can SHELX mitigate them?

  • Disorder in flexible groups : The piperidine ring and styryl sulfonyl moiety may exhibit positional disorder. SHELXL’s PART and SUMP commands refine partial occupancies .
  • Twinned crystals : Implement HKLF 5 format in SHELX to handle twinning ratios and improve R-factor convergence .

Q. How do structural modifications (e.g., replacing cyclopropyl with larger rings) affect bioactivity?

  • Structure-Activity Relationship (SAR) studies : Compare IC₅₀ values in enzyme assays after substituting cyclopropyl with cycloheptyl or adamantyl groups. For example, bulkier substituents may enhance target binding but reduce solubility .
  • Fluorine scanning : Introduce fluorine at the 4-methylstyryl position to assess effects on metabolic stability and target affinity .

Methodological Notes

  • Software Tools : Use SHELX for crystallography , Gaussian for DFT calculations, and PyMol for visualizing docking poses.
  • Data Reproducibility : Document reaction conditions (e.g., solvent purity, inert gas flow rates) to align with published methodologies .

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